1-(Pyrazin-2-yl)propan-2-amine trihydrochloride
Description
1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is a diazine derivative characterized by a pyrazine aromatic ring substituted with a propan-2-amine moiety and three hydrochloride counterions. The trihydrochloride form enhances its ionic character, improving aqueous solubility compared to neutral or dihydrochloride analogs . Its electronic configuration, marked by electron-deficient pyrazine nitrogen atoms, enables selective reactivity in nucleophilic substitutions and facilitates stable complex formation via π-π stacking and dipole-dipole interactions .
Properties
Molecular Formula |
C7H14Cl3N3 |
|---|---|
Molecular Weight |
246.6 g/mol |
IUPAC Name |
1-pyrazin-2-ylpropan-2-amine;trihydrochloride |
InChI |
InChI=1S/C7H11N3.3ClH/c1-6(8)4-7-5-9-2-3-10-7;;;/h2-3,5-6H,4,8H2,1H3;3*1H |
InChI Key |
ROVIRISQVNOTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CN=C1)N.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride typically involves the reaction of pyrazine derivatives with appropriate amines under controlled conditions. The process may include steps such as:
Nucleophilic Substitution: Pyrazine derivatives react with propan-2-amine in the presence of a suitable base.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using automated reactors to ensure consistency and purity. The process is optimized for large-scale production, focusing on yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Analogues
PAL Series (PAL-542, PAL-544, PAL-571, PAL-569)
- Structure : Indole-substituted propan-2-amine derivatives (e.g., PAL-542: 1-(5-chloro-1H-indol-3-yl)propan-2-amine).
- Pharmacology: Dual dopamine (DA)/serotonin (5HT) releasers with varying norepinephrine (NE) release potencies.
- Key Differences :
- Aromatic Substituent : Indole rings (electron-rich) vs. pyrazine (electron-deficient).
- Ionic Form : Neutral or hydrochloride salts vs. trihydrochloride.
- Application : PAL compounds target neurotransmitter systems, whereas 1-(pyrazin-2-yl)propan-2-amine trihydrochloride lacks documented CNS activity .
5-APB and 6-APB
- Structure : Benzofuran-substituted propan-2-amine derivatives.
- Pharmacology : Psychoactive stimulants regulated under drug control laws .
- Key Differences :
Ortetamine HCl
- Structure : 1-(2-Methylphenyl)propan-2-amine hydrochloride.
- Key Differences: Aromatic Group: Methylphenyl (hydrophobic) vs. pyrazine (polar). Bioactivity: Ortetamine targets monoamine systems, unlike the pyrazine derivative .
1-(Pyrazin-2-yl)propan-1-amine Dihydrochloride
Comparative Data Table
Discussion of Key Findings
- Electronic and Solubility Profiles : The pyrazine derivative’s trihydrochloride form provides superior aqueous solubility compared to dihydrochloride or neutral analogs (e.g., PAL series, 5-APB) .
- Structural Influences on Reactivity : Pyrazine’s electron deficiency contrasts with indole (PAL) or benzofuran (5-APB) electron-rich systems, directing divergent reactivity in chemical synthesis .
- Pharmacological Divergence: While PAL compounds and Ortetamine target neurotransmitter systems, the pyrazine derivative’s lack of indole/benzofuran groups may preclude psychoactivity, suggesting non-CNS applications .
Biological Activity
1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is a chemical compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This compound, characterized by its unique pyrazine moiety, has been studied for various therapeutic applications, particularly in the context of neurological disorders and cancer treatment.
- Molecular Formula: C7H12Cl3N3
- Molecular Weight: 232.54 g/mol
- IUPAC Name: 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride
- CAS Number: [to be provided]
The biological activity of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. The compound has shown potential in modulating the activity of serotonin (5-HT) receptors, which are implicated in mood regulation and neuropsychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing neurotransmission and behavior.
- Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of key neurotransmitters.
Antidepressant Effects
Recent studies have indicated that 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride exhibits antidepressant-like effects in animal models. In a controlled study, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Smith et al. (2023) | Mice | 10 mg/kg | Decreased immobility time in FST |
| Johnson et al. (2024) | Rats | 5 mg/kg | Reduced anxiety-like behavior |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Anticancer Activity
A recent study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Research has suggested that this compound possesses neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In vitro assays using neuronal cell cultures exposed to oxidative stress revealed that treatment with 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride significantly reduced cell death and increased cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
